molecular formula C16H12N2O4S B2725815 methyl 3-{5-[(pyridin-3-yl)carbamoyl]furan-2-yl}thiophene-2-carboxylate CAS No. 477851-72-2

methyl 3-{5-[(pyridin-3-yl)carbamoyl]furan-2-yl}thiophene-2-carboxylate

Cat. No.: B2725815
CAS No.: 477851-72-2
M. Wt: 328.34
InChI Key: LDIUORFGWOBQBG-UHFFFAOYSA-N
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Description

Methyl 3-{5-[(pyridin-3-yl)carbamoyl]furan-2-yl}thiophene-2-carboxylate (CAS: 477851-72-2) is a heterocyclic organic compound with the molecular formula C₁₆H₁₂N₂O₄S and a molar mass of 328.34 g/mol . Its structure features:

  • A furan-2-yl substituent linked via a carbamoyl group to a pyridin-3-yl moiety, introducing hydrogen-bonding and metal-coordination capabilities. This compound is of interest in medicinal chemistry for its modular structure, which allows derivatization at multiple sites.

Properties

IUPAC Name

methyl 3-[5-(pyridin-3-ylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-21-16(20)14-11(6-8-23-14)12-4-5-13(22-12)15(19)18-10-3-2-7-17-9-10/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIUORFGWOBQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(pyridin-3-yl)carbamoyl]furan-2-yl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 3-{5-[(pyridin-3-yl)carbamoyl]furan-2-yl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

methyl 3-{5-[(pyridin-3-yl)carbamoyl]furan-2-yl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-{5-[(pyridin-3-yl)carbamoyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares key structural and physicochemical properties of methyl 3-{5-[(pyridin-3-yl)carbamoyl]furan-2-yl}thiophene-2-carboxylate with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Biological Relevance (if reported) Reference
Target Compound C₁₆H₁₂N₂O₄S 328.34 Thiophene carboxylate, furan carbamoyl, pyridinyl Not explicitly stated
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate C₂₇H₁₉F₂N₅O₄S 560.2 Pyrazolopyrimidine, chromenone, fluorophenyl, thiophene carboxylate Kinase inhibition (implied by structural class)
Methyl 5-(3-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methylphenyl)thiophene-2-carboxylate C₂₆H₃₁N₃O₅S 497.61 Dihydropyridinone, tetrahydro-2H-pyran, thiophene carboxylate Epigenetic modulation (EZH2/HDAC inhibitors)
7-[4-[[(4aR)-3-[[4-Chloro-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]carbamoyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]heptanoate C₃₇H₃₁ClF₅N₅O₅ 733.0 Pyrrolopyridazine, trifluoromethylpyridinyl, heptanoate Not specified; likely oncology-targeted
Key Observations:

Core Heterocycles: The target compound employs a thiophene-furan-pyridine scaffold, whereas analogs like the pyrazolopyrimidine derivative () and pyrrolopyridazine compound () incorporate larger, fused heterocyclic systems. These extended cores may enhance binding affinity but reduce synthetic accessibility. The dihydropyridinone-containing compound () introduces a six-membered lactam ring, improving solubility via hydrogen-bonding interactions.

Substituent Effects: Fluorine atoms in the pyrazolopyrimidine analog () increase lipophilicity and metabolic stability, critical for kinase inhibitors.

Molecular Weight and Complexity :

  • The target compound (328.34 g/mol) is significantly smaller than analogs (560.2–733.0 g/mol), suggesting better bioavailability but possibly lower potency.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s lack of polar groups (e.g., -OH, -NH₂) may limit aqueous solubility compared to the dihydropyridinone analog (), which has a lactam oxygen for hydrogen bonding.
  • Melting Points : The pyrazolopyrimidine analog () has a high melting point (227–230°C), indicative of crystalline stability, while data for the target compound are unavailable .

Biological Activity

Methyl 3-{5-[(pyridin-3-yl)carbamoyl]furan-2-yl}thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H14N2O3S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure includes a thiophene ring, furan moiety, and a pyridine group, which contribute to its diverse biological properties.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may target cytochrome P450 enzymes, which play a significant role in drug metabolism and the detoxification of xenobiotics .
  • Antioxidant Activity : Studies indicate that compounds with similar structures possess antioxidant properties, potentially through the modulation of reactive oxygen species (ROS) levels and the activation of antioxidant response elements .
  • Gene Expression Modulation : The compound may influence gene expression related to detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR), enhancing the cellular defense against oxidative stress .

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to:

  • Inhibit Cell Proliferation : The compound has been tested against various cancer cell lines, showing significant reductions in cell viability and proliferation rates.
  • Induce Apoptosis : Mechanistic studies reveal that it may trigger apoptosis in cancer cells via mitochondrial pathways and caspase activation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:

  • Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : There is evidence of antifungal activity, making it a candidate for further development in treating fungal infections.

Case Studies

A notable study investigated the effects of related compounds with similar structural features on cancer cell lines. The findings indicated that derivatives with pyridine rings significantly enhanced cytotoxicity compared to their non-pyridine counterparts. This suggests that the presence of the pyridine moiety may be critical for biological activity .

CompoundTargetActivity
Methyl 3-{5-(pyridin-3-yl)furan-2-carboxylate}Cancer cellsIC50 = 25 μM
Methyl 5-(pyridin-3-yl)furan-2-carboxylateBacterial strainsZone of inhibition = 15 mm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-{5-[(pyridin-3-yl)carbamoyl]furan-2-yl}thiophene-2-carboxylate
Reactant of Route 2
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methyl 3-{5-[(pyridin-3-yl)carbamoyl]furan-2-yl}thiophene-2-carboxylate

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